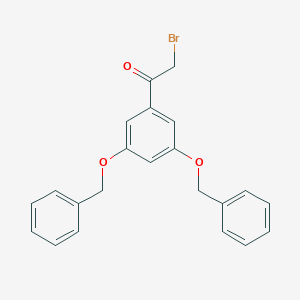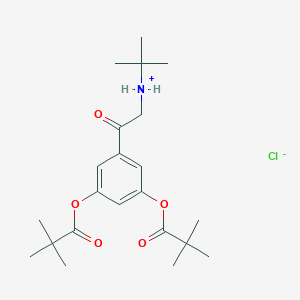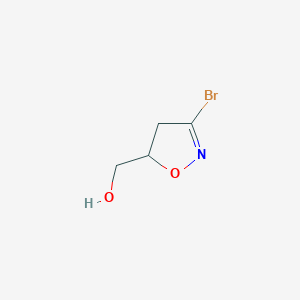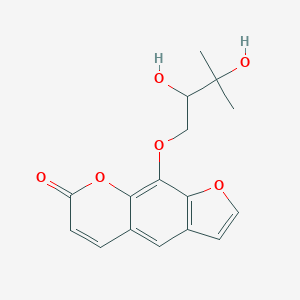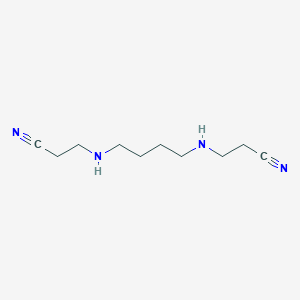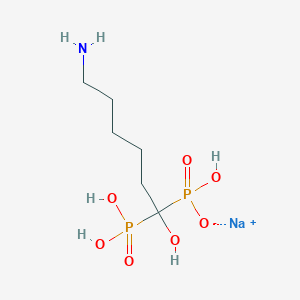
Neridronate sodium
描述
Neridronate sodium is a bisphosphonate compound primarily used in the treatment of various bone diseases, including osteogenesis imperfecta, Paget’s disease, and complex regional pain syndrome. It is known for its ability to inhibit osteoclast-mediated bone resorption by inducing apoptosis in these cells .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of neridronate sodium involves several steps. One common method includes reacting 6-aminocaproic acid with a mixture of phosphorous acid and methanesulfonic acid at a temperature range of 60°C to 80°C. This reaction is followed by the addition of phosphorus trichloride, dilution with water, and heating to 80°C to 120°C. The mixture is then cooled, neutralized with sodium hydroxide, and subjected to further heating and cooling steps to obtain crystalline sodium neridronate in hemihydrate form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is designed to be scalable and environmentally sustainable, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Neridronate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter its chemical structure and properties.
Substitution: Substitution reactions can occur, particularly involving the amino and phosphonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various amino-substituted compounds.
科学研究应用
Neridronate sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.
Biology: Research focuses on its effects on bone metabolism and osteoclast activity.
作用机制
Neridronate sodium exerts its effects by binding to hydroxyapatite, a major component of the mineral matrix in bones. This binding localizes the drug to areas of active bone remodeling. It inhibits osteoclast-mediated bone resorption by inducing apoptosis in these cells through the disruption of the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoid lipids necessary for osteoclast function and survival . Additionally, this compound has anti-inflammatory properties, which contribute to its therapeutic effects in conditions like Paget’s disease and complex regional pain syndrome .
相似化合物的比较
Neridronate sodium is structurally similar to other bisphosphonates such as alendronate and pamidronate. The primary difference lies in the number of methyl groups in the side chain: neridronate has five, alendronate has three, and pamidronate has two . This structural variation influences their binding affinity and therapeutic efficacy. This compound is unique in its strong binding to hydroxyapatite and its potent inhibition of osteoclast activity, making it particularly effective in treating bone-related conditions .
List of Similar Compounds
- Alendronate
- Pamidronate
- Zoledronate
- Ibandronate
This compound stands out due to its specific molecular structure and the resulting pharmacokinetic and pharmacodynamic properties, which make it a valuable compound in the treatment of various bone diseases.
属性
IUPAC Name |
sodium;(6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYULJPRWPTMTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80729-79-9 | |
| Record name | Neridronate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080729799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NERIDRONATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JVB49Q0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




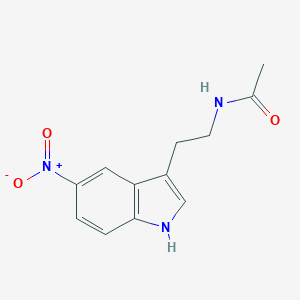
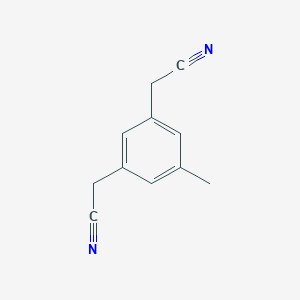

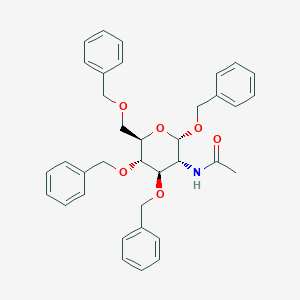
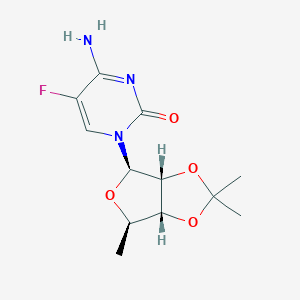
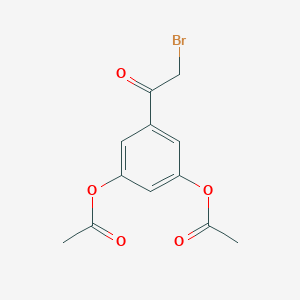
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
